molecular formula C15H12N2O5 B11057299 3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone

3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone

Cat. No.: B11057299
M. Wt: 300.27 g/mol
InChI Key: RLGZWWZOZGSJBI-UHFFFAOYSA-N
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Description

3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydropyrrolo[3,4-c]pyrroles, which are characterized by a fused ring system incorporating both pyrrole and pyrrolidine moieties. The presence of the 1-oxo-1-phenylpropan-2-yl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone typically involves multi-step organic reactions One common approach starts with the preparation of the dihydropyrrolo[3,4-c]pyrrole core, which can be achieved through cyclization reactions involving suitable precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various derivatives such as alcohols, amines, ketones, and carboxylic acids, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Chemistry

In chemistry, 3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a suitable candidate for investigating the binding sites and activity of various enzymes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them valuable in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism by which 3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone apart is its fused ring system, which imparts unique chemical and physical properties

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

3a-(1-oxo-1-phenylpropan-2-yl)-6aH-pyrrolo[3,4-c]pyrrole-1,3,4,6-tetrone

InChI

InChI=1S/C15H12N2O5/c1-7(10(18)8-5-3-2-4-6-8)15-9(11(19)16-13(15)21)12(20)17-14(15)22/h2-7,9H,1H3,(H,16,19,21)(H,17,20,22)

InChI Key

RLGZWWZOZGSJBI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C23C(C(=O)NC2=O)C(=O)NC3=O

Origin of Product

United States

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